molecular formula C18H18O2 B8567486 4-Benzyloxy-5,6,7,8-tetrahydronaphthalene-1-carboxaldehyde

4-Benzyloxy-5,6,7,8-tetrahydronaphthalene-1-carboxaldehyde

Cat. No. B8567486
M. Wt: 266.3 g/mol
InChI Key: ASKNPZYETHGEPD-UHFFFAOYSA-N
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Patent
US06642389B2

Procedure details

In analogy to the procedure described in examples 91 b], 5-benzyloxy-1,2,3,4-tetrahydro-naphthalene [J . Org. Chem. (2001), 66(5), 1775-1780] was treated with dichloromethyl methyl ether and titanium tetrachloride to give 4-benzyloxy-5,6,7,8-tetrahydro-naphthalene-1-carbaldehyde as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH2:11][CH2:12][CH2:13][CH2:14]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:19][O:20]C(Cl)Cl>[Ti](Cl)(Cl)(Cl)Cl>[CH2:1]([O:8][C:9]1[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:15]=2[C:16]([CH:19]=[O:20])=[CH:17][CH:18]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2CCCCC2=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=2CCCCC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.